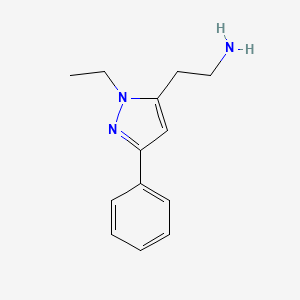
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, commonly known as EPPEA, is a widely used chemical compound in scientific research. It is a cyclic amine compound that is synthesized through the condensation of ethyl phenylpyrazole-5-carboxylate and ethylenediamine. EPPEA has been studied for its various applications in organic synthesis, medicinal chemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Pyrazole derivatives have been recognized for their antibacterial properties. The presence of the pyrazole ring in compounds like 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine can potentially inhibit the growth of various bacterial strains. Research indicates that such compounds can be effective against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Anticancer Potential
The structural framework of pyrazole-based compounds has shown promise in the development of anticancer agents. These compounds can interact with various biological targets, potentially leading to the inhibition of cancer cell growth and proliferation .
Anti-inflammatory Properties
Pyrazole derivatives are known to exhibit anti-inflammatory activities. This is particularly important in the treatment of chronic inflammatory diseases, where such compounds can play a role in reducing inflammation and associated pain .
Antidiabetic Activity
The pyrazole core is a common feature in several antidiabetic drugs. Compounds like 2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine may contribute to the regulation of blood glucose levels, offering a potential therapeutic approach for diabetes management .
Antifungal and Antiviral Effects
Pyrazole derivatives have been reported to possess antifungal and antiviral activities. Their mechanism of action often involves interfering with the replication process of viruses or the cell wall synthesis of fungi, providing a pathway for new drug development .
Neuroprotective Applications
Research suggests that pyrazole compounds could have neuroprotective effects, which might be beneficial in the treatment of neurodegenerative diseases. By modulating neurotransmitter systems or protecting neural tissue from oxidative stress, these compounds could contribute to the preservation of neurological function .
Analgesic Effects
The analgesic properties of pyrazole derivatives make them candidates for pain relief medication. Their ability to modulate pain perception could lead to the development of new analgesics with fewer side effects compared to traditional painkillers .
Chemical Synthesis and Ligand Design
In the field of chemistry, pyrazole derivatives serve as valuable intermediates in the synthesis of complex molecules. They are also used as ligands in the design of metal complexes, which have applications in catalysis and materials science .
Propiedades
IUPAC Name |
2-(2-ethyl-5-phenylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-12(8-9-14)10-13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVPEREQOVFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481655.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481656.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481657.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481659.png)
![methyl 1-(2-methoxy-2-oxoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481660.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481663.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481664.png)
![(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481665.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481667.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-oxopropanenitrile](/img/structure/B1481669.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1481670.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)